Cyclazosin hydrochloride

Radioligand binding Receptor pharmacology Subtype selectivity

Researchers requiring α1B-subtype discrimination face confounded data when using non-selective α1 antagonists. Cyclazosin HCl delivers 10-15-fold α1B/α1A binding selectivity (pKi α1B: 9.23-9.57) with negligible D2/5-HT1A off-target affinity. • α1B-Selective Tool: Functional pA₂ shows 13-fold (α1B/α1A) & 38-fold (α1B/α1D) selectivity in tissue bath assays. • CXCR4/ACKR3 Activity: Biased partial agonist at chemokine receptors with potency equivalent to endogenous CXCL12. • Reference Standard: Validated pKi values enable benchmarking of novel α1B ligands in competitive displacement assays.

Molecular Formula C23H28ClN5O4
Molecular Weight 474.0 g/mol
CAS No. 146929-33-1
Cat. No. B115016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclazosin hydrochloride
CAS146929-33-1
Molecular FormulaC23H28ClN5O4
Molecular Weight474.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC.Cl
InChIInChI=1S/C23H27N5O4.ClH/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18;/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26);1H/t16-,17+;/m0./s1
InChIKeySKDIDWRQDBIQBS-MCJVGQIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclazosin Hydrochloride CAS 146929-33-1: Procurement-Relevant Pharmacological Baseline


Cyclazosin hydrochloride (CAS 146929-33-1) is a prazosin-related quinazoline derivative that functions as a selective, high-affinity α1B-adrenoceptor antagonist [1]. In radioligand binding studies using native and cloned receptor subtypes, racemic cyclazosin demonstrates a 10–15-fold binding selectivity for the α1B subtype (pKi 9.23–9.57) relative to the α1A subtype (pKi 8.18–8.41), while displaying comparable high affinity for α1B and α1D receptors (pKi 9.23 and 9.28, respectively) [1]. The compound exhibits high specificity for α1-adrenoceptors over α2-adrenoceptors, dopamine D2, and 5-HT1A receptors, establishing its utility as a pharmacological tool for subtype discrimination in receptor classification studies [1].

Cyclazosin Hydrochloride: Why Non-Selective α1 Antagonists and Alternative Subtype Ligands Cannot Be Interchanged


The α1-adrenoceptor family comprises three pharmacologically distinct native subtypes—α1A, α1B, and α1D—which exhibit differential tissue distribution, physiological coupling, and downstream signaling [1]. Clinically utilized α1 antagonists such as prazosin, doxazosin, and terazosin lack meaningful subtype selectivity, blocking all three subtypes with comparable potency [1]. Conversely, subtype-selective ligands including BMY-7378 (α1D-selective), 5-methylurapidil (α1A-selective), and cyclazosin (α1B-selective) produce distinct pharmacological outcomes in functional assays due to differential receptor occupancy at physiologically relevant concentrations [1]. Procurement of a non-selective α1 antagonist for studies requiring subtype discrimination—or substitution of an α1A- or α1D-selective ligand for an α1B-selective tool—will confound experimental interpretation and invalidate receptor subtype assignment in functional and behavioral studies [1].

Cyclazosin Hydrochloride: Quantitative Differential Evidence for Procurement Decision-Making


Cyclazosin Binding Selectivity: 10–15-Fold α1B Preference Over α1A in Radioligand Assays

In direct radioligand competition binding experiments using native and cloned human α1-adrenoceptor subtypes, racemic cyclazosin demonstrated a 10–15-fold higher affinity for the α1B subtype relative to the α1A subtype. The pKi values for α1B binding were 9.23–9.57, while those for α1A binding were 8.18–8.41 [1]. In contrast, cyclazosin failed to discriminate between α1B and α1D subtypes (pKi 9.23 and 9.28, respectively) [1]. This binding profile distinguishes cyclazosin from the α1A-selective antagonist 5-methylurapidil and the α1D-selective antagonist BMY-7378, which exhibit opposite selectivity vectors [1].

Radioligand binding Receptor pharmacology Subtype selectivity

Functional α1B Selectivity in Isolated Tissue Assays: 13-Fold and 38-Fold Over α1A and α1D

In functional isolated tissue assays using rat and rabbit preparations, (+)-cyclazosin exhibited competitive antagonism with 13-fold selectivity for α1B-adrenoceptors (rabbit thoracic aorta, pA₂ = 8.85) over α1A-adrenoceptors (rat prostatic vas deferens, pA₂ = 7.75) and 38-fold selectivity over α1D-adrenoceptors (rat aorta, pA₂ = 7.27) [1]. Affinity at α1L-adrenoceptors was markedly lower (pA₂ = 6.75–7.09) [1]. These functional selectivity ratios provide quantitative validation of the binding selectivity observed in radioligand studies and confirm that cyclazosin retains subtype discrimination in physiologically relevant contractile assays [1].

Functional pharmacology Isolated tissue bath Competitive antagonism

Cyclazosin Exhibits High Specificity Over D2 and 5-HT1A Receptors Relative to BMY-7378

In comparative receptor profiling, cyclazosin demonstrated markedly lower affinity for dopamine D2 and serotonin 5-HT1A receptors compared to the α1D-selective antagonist BMY-7378 [1]. Cyclazosin showed high specificity for α1-adrenoceptors with negligible displacement of radioligands at D2 and 5-HT1A sites, whereas BMY-7378 exhibits significant affinity for these non-adrenergic targets [1]. This specificity profile reduces the likelihood of confounding off-target effects in experimental systems where dopaminergic or serotonergic modulation could influence the measured endpoint [1].

Receptor specificity Off-target profiling CNS pharmacology

Cyclazosin Activates CXCR4 and ACKR3 Chemokine Receptors with Potency Comparable to Prazosin and Superior to Doxazosin

In a comparative screen of α1-adrenoceptor antagonists for partial agonist activity at chemokine receptors CXCR4 and ACKR3, cyclazosin demonstrated activation potency comparable to CXCL12 (the endogenous ligand) and prazosin, and significantly greater than doxazosin [1]. The rank order of CXCR4 activation was CXCL12 = prazosin = cyclazosin > doxazosin, while ACKR3 activation followed CXCL12 = prazosin = cyclazosin > alfuzosin = doxazosin = phentolamine > terazosin = silodosin = tamsulosin [1]. This off-target chemokine receptor activity represents a previously unrecognized pharmacological property that distinguishes cyclazosin from other α1-antagonists such as doxazosin and terazosin [1].

Chemokine receptor pharmacology Biased signaling CXCR4

Solubility Profile of Cyclazosin Hydrochloride: Quantitative Comparison Across Common Solvents

Cyclazosin hydrochloride (MW 473.95) exhibits defined solubility in three solvents commonly employed for in vitro and in vivo experimental preparation: water (1.8 mg/mL), methanol (14 mg/mL), and DMSO (2.5 mg/mL) at 25°C . These values provide critical formulation guidance for achieving target concentrations in assay buffers and vehicle solutions. The compound is supplied as a white solid and should be stored at -20°C for long-term stability, with recommended storage of reconstituted solutions at -80°C for up to 6 months .

Solubility Formulation In vitro assay preparation

Cyclazosin Hydrochloride: Evidence-Based Research and Industrial Application Scenarios


Pharmacological Discrimination of α1B-Adrenoceptor-Mediated Physiological Responses in Ex Vivo Tissue Studies

In isolated tissue bath experiments, cyclazosin (10–100 nM) provides selective blockade of α1B-adrenoceptors while preserving α1A- and α1D-mediated responses. This application is supported by functional pA₂ data showing 13-fold and 38-fold selectivity for α1B over α1A and α1D, respectively [1]. Researchers characterizing vascular, splenic, or lower urinary tract smooth muscle contractility can employ cyclazosin to assign functional contributions of the α1B subtype, a determination impossible with non-selective antagonists like prazosin or doxazosin [1].

Radioligand Binding Assays for α1-Adrenoceptor Subtype Classification and Novel Ligand Screening

Cyclazosin's well-characterized pKi values (α1B: 9.23–9.57; α1A: 8.18–8.41) [1] enable its use as a reference standard for validating α1B-selective binding in competitive displacement assays. Procurement of cyclazosin for radioligand binding studies allows investigators to benchmark the subtype selectivity of novel compounds against a validated α1B-preferring ligand, facilitating compound triage in drug discovery programs targeting α1-adrenoceptor subtypes [1].

Neuroscience Studies Requiring α1B Blockade Without D2/5-HT1A Receptor Confounds

In CNS pharmacology experiments, the use of BMY-7378 as an α1D-selective control introduces significant off-target binding at dopamine D2 and serotonin 5-HT1A receptors [1]. Cyclazosin offers a cleaner α1B-selective tool with high specificity for α1-adrenoceptors and negligible D2/5-HT1A affinity [1]. This specificity is critical for behavioral pharmacology, microdialysis, and electrophysiology studies where modulation of dopaminergic or serotonergic tone would confound the interpretation of α1B-mediated effects [1].

CXCR4/ACKR3 Chemokine Receptor Pharmacology and Off-Target Profiling Studies

The discovery that cyclazosin activates CXCR4 and ACKR3 with potency equivalent to the endogenous ligand CXCL12 [1] positions this compound as a valuable tool for investigating biased signaling at chemokine receptors. Additionally, cyclazosin serves as a critical control compound in studies assessing the chemokine receptor activity of α1-antagonists, with doxazosin providing a comparator with significantly lower activation potency [1]. Researchers investigating the intersection of adrenergic and chemokine signaling should procure cyclazosin to replicate and extend these findings [1].

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